1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone
Description
Properties
IUPAC Name |
1-(3-pyrimidin-2-yloxypyrrolidin-1-yl)-2-[4-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O2/c18-17(19,20)13-4-2-12(3-5-13)10-15(24)23-9-6-14(11-23)25-16-21-7-1-8-22-16/h1-5,7-8,14H,6,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQFUCADNLNADX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC=N2)C(=O)CC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between the target compound and its analogs:
Structural and Functional Analysis:
Core Scaffold Variations: The target compound’s pyrrolidine-pyrimidine hybrid distinguishes it from piperazine-based analogs (e.g., UDO, MK29) . Piperazines often enhance solubility and bioavailability but may reduce target specificity compared to pyrrolidine’s conformational rigidity.
Trifluoromethylphenyl Group: A common feature across all compounds, this group improves metabolic stability and membrane permeability. However, its position (e.g., para vs. meta) and adjacent substituents (e.g., ethanone vs. propan-2-one) influence steric and electronic effects .
Pharmacological Implications: CYP51 inhibitors (e.g., UDO, UDD) leverage pyridine/piperazine scaffolds for enzyme active-site binding, whereas cannabinoid receptor modulators (e.g., compound 8i in ) use pyrimidinyl-biphenylurea motifs .
Synthetic Accessibility :
- The target compound’s synthesis likely involves coupling a pyrimidinyloxy-pyrrolidine intermediate with 4-(trifluoromethyl)phenyl-acetyl chloride, analogous to procedures in and . Piperazine-based analogs (e.g., MK29) are synthesized via simpler amide couplings .
Q & A
Basic: What are the key synthetic strategies for synthesizing 1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone?
The synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution to attach the pyrimidinyloxy group to the pyrrolidine ring.
- Coupling reactions (e.g., Suzuki-Miyaura) to introduce the trifluoromethylphenyl moiety .
- Solvent selection (e.g., dichloromethane or THF) and temperature control (0–80°C) to optimize yields .
- Purification via column chromatography or recrystallization to achieve >95% purity .
Advanced: How can reaction conditions be optimized for Suzuki coupling during synthesis?
Key parameters include:
- Catalyst selection : Pd(dppf)Cl₂ or Pd(PPh₃)₄, with ligand-to-metal ratios adjusted to minimize side products .
- Base choice : K₂CO₃ or Cs₂CO₃ in anhydrous solvents to enhance coupling efficiency .
- Microwave-assisted synthesis : Reduced reaction time (2–4 hours vs. 24 hours) while maintaining >80% yield .
- Real-time monitoring : HPLC or TLC to track intermediate formation and adjust conditions dynamically .
Basic: Which analytical techniques are critical for structural confirmation?
- NMR spectroscopy : ¹H/¹³C NMR to verify pyrrolidine ring conformation and trifluoromethyl group integration .
- Mass spectrometry (HRMS) : Accurate mass measurement (<5 ppm error) for molecular formula validation .
- IR spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1200 cm⁻¹) stretches .
Advanced: How to resolve stereochemical ambiguities in the pyrrolidine ring?
- Chiral chromatography : Use of chiral stationary phases (e.g., amylose derivatives) to separate enantiomers .
- X-ray crystallography : Definitive determination of absolute configuration for crystalline intermediates .
- Computational modeling : DFT calculations to predict stable conformers and compare with experimental NMR data .
Basic: What biological targets or pathways are associated with this compound?
- Cannabinoid receptor modulation : Structural analogs show affinity for CB1/CB2 receptors, suggesting potential metabolic disorder applications .
- Kinase inhibition : Pyrimidine derivatives often target CDK9 or related kinases, indicating anticancer potential .
Advanced: How to design in vitro assays for evaluating cannabinoid receptor activity?
- Radioligand binding assays : Use [³H]CP-55,940 to measure displacement in HEK-293 cells expressing CB1/CB2 .
- cAMP inhibition assays : Monitor Gαi/o-coupled receptor activity via luminescence-based cAMP detection .
- Selectivity profiling : Test against off-target GPCRs (e.g., serotonin receptors) to assess specificity .
Basic: What are the solubility challenges, and how can formulations address them?
- Low aqueous solubility : Due to the trifluoromethyl group and hydrophobic pyrrolidine ring .
- Strategies : Use co-solvents (DMSO/PEG 400) or nanoemulsion formulations to enhance bioavailability .
Advanced: How can computational modeling predict reactivity or metabolite profiles?
- DFT calculations : Map electrophilic sites (e.g., carbonyl carbons) prone to nucleophilic attack .
- ADMET prediction tools : SwissADME or pkCSM to estimate metabolic stability and cytochrome P450 interactions .
- Molecular docking : Simulate binding to CB1/CB2 receptors to guide structural modifications .
Basic: How stable is this compound under varying pH and temperature conditions?
- pH stability : Degrades rapidly in acidic conditions (pH <3) due to pyrrolidine ring protonation .
- Thermal stability : Stable up to 150°C (TGA data), but prolonged storage at >40°C accelerates decomposition .
Advanced: How to conduct SAR studies using structural analogs?
- Analog synthesis : Replace pyrimidine with pyridine or triazole rings to assess impact on receptor binding .
- Trifluoromethyl positional isomerism : Compare 4- vs. 3-trifluoromethylphenyl derivatives for activity shifts .
- Bioisosteric replacement : Substitute pyrrolidine with piperidine to evaluate conformational flexibility .
Data Contradictions and Resolution
- Catalyst efficiency : reports Pd(dppf)Cl₂ as optimal, while suggests Pd(PPh₃)₄ for specific substrates. Resolution: Screen both catalysts with substrate-specific reaction matrices .
- Biological activity : Some analogs show CB2 selectivity (), while others exhibit kinase inhibition ( ). Resolution: Use orthogonal assays to confirm primary targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
